2-(4-Chlorophenyl)-1,1-diphenylethanol
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Overview
Description
2-(4-Chlorophenyl)-1,1-diphenylethanol is an organic compound that belongs to the class of aromatic alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom, which is further bonded to three phenyl groups, one of which contains a chlorine atom at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-1,1-diphenylethanol typically involves the reaction of 4-chlorobenzophenone with phenylmagnesium bromide (Grignard reagent) in an ether solvent. The reaction proceeds as follows:
Preparation of Grignard Reagent: Phenylmagnesium bromide is prepared by reacting bromobenzene with magnesium in dry ether.
Addition Reaction: The Grignard reagent is then added to 4-chlorobenzophenone, resulting in the formation of this compound after hydrolysis.
The reaction conditions generally require an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the Grignard reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-1,1-diphenylethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products
Oxidation: Formation of 4-chlorobenzophenone or 4-chlorobenzaldehyde.
Reduction: Formation of 2-(4-chlorophenyl)-1,1-diphenylethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Chlorophenyl)-1,1-diphenylethanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-1,1-diphenylethanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The aromatic rings can participate in π-π interactions with proteins and other biomolecules, potentially affecting their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)-1,1-diphenylethanol
- 2-(4-Methylphenyl)-1,1-diphenylethanol
- 2-(4-Nitrophenyl)-1,1-diphenylethanol
Comparison
2-(4-Chlorophenyl)-1,1-diphenylethanol is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. Compared to its bromine, methyl, and nitro analogs, the chlorine-substituted compound may exhibit different physicochemical properties, such as solubility and stability, as well as distinct biological effects.
Properties
IUPAC Name |
2-(4-chlorophenyl)-1,1-diphenylethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClO/c21-19-13-11-16(12-14-19)15-20(22,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,22H,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKNSRWXOHBCRTI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC2=CC=C(C=C2)Cl)(C3=CC=CC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00361441 |
Source
|
Record name | 2-(4-chlorophenyl)-1,1-diphenylethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00361441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109936-21-2 |
Source
|
Record name | 2-(4-chlorophenyl)-1,1-diphenylethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00361441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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